2-Fluoro-3-ureidopropenoic Acid

Description

Contextualization within Fluorinated Organic Chemistry and the Significance of α,β-Unsaturation

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chemrevlett.com In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chemrevlett.comontosight.ai 2-Fluoro-3-ureidopropenoic acid is a member of the fluorinated organic compound family.

The α,β-unsaturated carbonyl motif is a crucial reactive functional group in organic chemistry. wikipedia.org This arrangement, where a carbon-carbon double bond is conjugated with a carbonyl group, results in electrophilic character at both the carbonyl carbon and the β-carbon. wikipedia.org This electronic feature allows for a variety of chemical transformations, including conjugate additions, which are fundamental in the synthesis of complex organic molecules. wikipedia.org The presence of this system in this compound suggests a potential for diverse reactivity. α,β-Unsaturated carboxylic acids are also important building blocks in the synthesis of biologically active compounds and natural products. chemistryviews.org

Structural Characteristics and Functional Group Interplay (Fluoro, Ureido, Propenoic Acid Moieties)

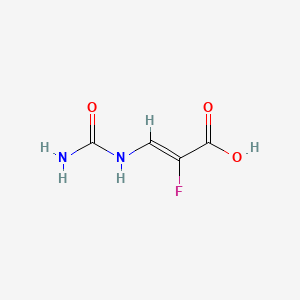

The structure of this compound is characterized by the convergence of three key functional groups on a three-carbon propenoic acid backbone:

Fluoro Group: A fluorine atom is attached to the α-carbon (the carbon adjacent to the carboxylic acid). The high electronegativity of fluorine is expected to significantly influence the electronic environment of the α,β-unsaturated system, potentially enhancing the electrophilicity of the β-carbon. vulcanchem.com

Ureido Group: A ureido group (-NH-CO-NH2) is attached to the β-carbon. The ureido moiety can participate in hydrogen bonding and may influence the molecule's conformation and interaction with biological targets. nih.gov

Propenoic Acid Moiety: This consists of a carboxylic acid group conjugated with a carbon-carbon double bond. The carboxylic acid provides a site for salt formation and potential esterification or amidation reactions, while the double bond introduces conformational rigidity and a site for addition reactions. wikipedia.org

The interplay between these functional groups likely results in a unique chemical profile. For instance, the electron-withdrawing nature of the fluorine atom can impact the acidity of the carboxylic acid and the reactivity of the double bond.

Potential as a Biochemical Tool in Advanced Research Applications (e.g., proteomics probes)

While direct applications of this compound in biochemical research have not been extensively documented, its structure suggests potential utility as a specialized tool. The α,β-unsaturated system is a known feature in covalent inhibitors and probes, which can form stable bonds with nucleophilic residues (such as cysteine or lysine) in proteins. The fluorine atom can modulate the reactivity of this "warhead," making it a candidate for the design of targeted covalent probes for proteomics applications.

Its saturated analog, α-fluoro-β-ureidopropionic acid, is a known metabolite of the anticancer drug fluorouracil. smolecule.comontosight.ai This connection suggests that this compound could be investigated for its own metabolic fate and potential interactions with biological systems.

Overview of Current and Future Research Directions: Synthesis, Reactivity, and Applications as a Molecular Platform

Currently, detailed research on the synthesis and reactivity of this compound is not widely published. The compound is commercially available from specialized chemical suppliers. lgcstandards.comcoompo.comsapphirebioscience.com

Future research could focus on several key areas:

Synthesis: Developing efficient and stereoselective synthetic routes to this compound would be a crucial first step to enable further studies. General methods for the synthesis of α,β-unsaturated carboxylic acids, such as the Wittig or Horner-Wadsworth-Emmons reactions, could potentially be adapted. chemistryviews.org

Reactivity: A thorough investigation of the compound's reactivity profile is needed. This would involve exploring its susceptibility to nucleophilic attack, its behavior in cycloaddition reactions, and the influence of the fluoro and ureido groups on these transformations.

Applications as a Molecular Platform: Given its array of functional groups, this compound could serve as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and novel amino acids, which are prevalent in bioactive peptides. nih.gov Its potential as a building block for creating libraries of compounds for screening in drug discovery and chemical biology is an area ripe for exploration.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | (Z)-3-(carbamoylamino)-2-fluoroprop-2-enoic acid, 3-[(Aminocarbonyl)amino]-2-fluoro-2-propenoic Acid |

| 5-Fluorouridine | - |

| α-Fluoro-β-ureidopropionic acid | 2-Fluoro-3-ureidopropionic acid, N-Carbamoyl-2-fluoro-b-alanine |

| Fluorouracil | 5-FU |

| Cysteine | - |

| Lysine (B10760008) | - |

Chemical Identification

| Identifier | Value |

| IUPAC Name | (Z)-3-(carbamoylamino)-2-fluoroprop-2-enoic acid |

| CAS Number | 76831-42-0 |

| Molecular Formula | C4H5FN2O3 |

| Molecular Weight | 148.09 g/mol |

| SMILES | NC(=O)N\C=C(/F)\C(=O)O |

| InChI | InChI=1S/C4H5FN2O3/c5-2(3(8)9)1-7-4(6)10/h1H,(H,8,9)(H3,6,7,10)/b2-1- |

Properties

IUPAC Name |

(Z)-3-(carbamoylamino)-2-fluoroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O3/c5-2(3(8)9)1-7-4(6)10/h1H,(H,8,9)(H3,6,7,10)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWMPTHPMVSPJW-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\F)\NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747811 | |

| Record name | (2Z)-3-(Carbamoylamino)-2-fluoroprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76831-42-0 | |

| Record name | (2Z)-3-(Carbamoylamino)-2-fluoroprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Ureidopropenoic Acid

Reactions at the Carbon-Carbon Double Bond

The electronic nature of the carbon-carbon double bond in 2-Fluoro-3-ureidopropenoic acid is significantly polarized. The electron-withdrawing effects of the adjacent carboxylic acid group and the α-fluorine atom render the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic bias is a primary determinant of the molecule's reactivity in addition reactions.

Nucleophilic Addition: The dominant reaction at the double bond of α,β-unsaturated carbonyl compounds is conjugate or 1,4-addition. libretexts.orgyoutube.com In the case of this compound, nucleophiles are expected to add to the β-carbon. The presence of the α-fluorine atom is likely to enhance the electrophilicity of the β-carbon, thereby facilitating this type of addition. A variety of soft nucleophiles, such as thiols, amines, and cyanides, are anticipated to undergo conjugate addition. libretexts.org The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated.

Electrophilic Addition: In contrast, electrophilic addition to the double bond of this compound is expected to be less favorable. The electron-withdrawing nature of the carbonyl group and the fluorine atom deactivates the double bond towards attack by electrophiles. While reactions with strong electrophiles might occur, they would likely be slower compared to additions to electron-rich alkenes. When electrophilic addition does occur, the regioselectivity would be governed by the formation of the most stable carbocation intermediate.

| Reaction Type | Reagent Class | Predicted Outcome | Influence of Fluorine |

|---|---|---|---|

| Nucleophilic Addition (Conjugate) | Thiols, Amines, Cyanides, Grignard Reagents (under specific conditions) | Addition at the β-carbon | Enhances electrophilicity of the β-carbon, favoring addition |

| Electrophilic Addition | Halogens (e.g., Br₂), Hydrogen Halides (e.g., HBr) | Less favorable due to electron-deficient double bond | Deactivates the double bond towards electrophilic attack |

Radical Reactions: The carbon-carbon double bond of this compound can participate in radical reactions. Radical species can add across the double bond, with the regioselectivity depending on the nature of the radical and the stability of the resulting radical intermediate. wikipedia.org For instance, radical fluorination using specific reagents can be a viable transformation. nih.gov The presence of the fluorine atom can influence the stability of the intermediate radicals and thus the reaction pathway.

Photochemical Reactions: Upon absorption of ultraviolet light, α,β-unsaturated carbonyl compounds can undergo a variety of photochemical reactions. kvmwai.edu.in One of the most common is the [2+2] cycloaddition to form cyclobutane (B1203170) derivatives. acs.org This can occur either as a dimerization with another molecule of this compound or with another alkene. The stereochemical outcome of such reactions is often dependent on the excited state (singlet or triplet) involved. magadhmahilacollege.org The fluorine substituent may influence the photophysical properties of the molecule and the stability of the excited states.

The electron-deficient nature of the double bond in this compound makes it a potential dienophile in Diels-Alder reactions. It would be expected to react with electron-rich dienes. The presence of the α-fluoro substituent can have a significant impact on both the reactivity and stereoselectivity of the cycloaddition. nih.gov Computational and experimental studies on similar fluorinated dienophiles have shown that the fluorine atom can decelerate the reaction rate compared to non-fluorinated analogues. nih.gov Furthermore, the stereochemical outcome (endo vs. exo selectivity) can be altered by the steric and electronic effects of the fluorine atom. nih.gov

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is expected to undergo the typical reactions of this functional group, although its reactivity may be modulated by the presence of the α-fluoro and β-ureido substituents.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using more reactive acylating agents derived from the carboxylic acid, such as an acyl chloride.

Amidation: Reaction with amines, typically in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), would yield the corresponding amide. Direct reaction of the carboxylic acid with an amine at high temperatures is also a possibility, though it may be complicated by the presence of the other functional groups. The synthesis of α-fluoroamides from related α-fluoroenals has been demonstrated using N-heterocyclic carbene (NHC) catalysis, suggesting that catalytic methods could be applicable. nih.gov

Anhydride Formation: Dehydration of the carboxylic acid, for instance by heating with a dehydrating agent like acetic anhydride, would lead to the formation of the corresponding acid anhydride.

| Reaction | Typical Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | 2-Fluoro-3-ureidopropenoate ester |

| Amidation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | 2-Fluoro-3-ureidopropenamide |

| Anhydride Formation | Dehydrating Agent (e.g., Acetic Anhydride) | 2-Fluoro-3-ureidopropenoic anhydride |

Reductive Transformations: The reduction of the carboxylic acid group in the presence of a double bond can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the carbon-carbon double bond. More selective reducing agents, such as boranes, might allow for the reduction of the carboxylic acid to the corresponding alcohol while leaving the double bond intact, although the electron-deficient nature of the alkene could complicate this.

Oxidative Transformations: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. The carbon-carbon double bond, however, could be susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would lead to the fragmentation of the molecule.

Pathways for Decarboxylation

The decarboxylation of this compound, the loss of carbon dioxide from the carboxyl group, is a potential reaction pathway under certain conditions, such as elevated temperatures or the presence of specific catalysts. The presence of the α-fluoro substituent and the ureido group can influence the feasibility and mechanism of this reaction.

Visible-light-induced photoredox catalysis has emerged as a powerful method for the decarboxylation of various carboxylic acids, including aryl acrylic acids. organic-chemistry.org This suggests that this compound could potentially undergo decarboxylation through a radical-mediated pathway under similar conditions. organic-chemistry.org The general mechanism would likely involve the formation of a carboxyl radical upon single-electron oxidation of the carboxylate, followed by rapid extrusion of CO2 to generate a vinyl radical. This reactive intermediate would then be quenched to form the final product.

Furthermore, studies on the decarboxylative fluorination of aliphatic carboxylic acids have demonstrated the feasibility of generating alkyl radicals from carboxylic acids via photoredox catalysis. nih.gov While this specific reaction introduces a fluorine atom, the underlying principle of radical generation via decarboxylation is relevant. The decarboxylative polyfluoroarylation of aliphatic carboxylic acids further supports the utility of this approach for forming new carbon-carbon bonds from carboxylic acid precursors. nih.gov

It is important to note that the stability of the resulting vinyl radical would be a key factor in determining the reaction's efficiency. The electronic effects of both the fluorine atom and the ureido group would play a significant role in the stability of this intermediate.

Reactivity of the Ureido Functional Group

The ureido functional group (-NH-CO-NH2) in this compound possesses a rich and varied reactivity profile, enabling hydrolysis, rearrangement, and derivatization reactions.

The ureido group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the cleavage of the C-N bonds. The hydrolysis of urea (B33335) and its derivatives typically proceeds through nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. The presence of the electron-withdrawing α-fluoro-β-enoic acid moiety could influence the rate of hydrolysis by affecting the electrophilicity of the ureido carbonyl carbon.

The ureido group provides a versatile handle for derivatization, which is crucial for applications such as molecular tagging and linker formation in biochemical studies. The terminal -NH2 group of the ureido moiety can act as a nucleophile, reacting with various electrophilic reagents to introduce reporter groups or linkers.

Common derivatization strategies that could be applied to this compound include:

Acylation: Reaction with activated carboxylic acid derivatives (e.g., N-hydroxysuccinimide esters) to form more complex amides. N-Hydroxysuccinimidyl (NHS) esters are widely used for peptide coupling and could be employed to attach labels or linkers to the ureido group. researchgate.net

Reaction with Isocyanates: The terminal amine of the ureido group can react with isocyanates to form biuret (B89757) structures, providing a method for cross-linking or further functionalization.

Fluorescent Labeling: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, used in the AccQ-Tag derivatization technique, react with primary and secondary amines to yield highly stable fluorescent derivatives. nih.gov This method could be adapted to label the ureido group for sensitive detection in analytical applications. nih.govwaters.com

The following table summarizes potential derivatization reactions for the ureido group:

| Derivatization Reaction | Reagent Type | Potential Product | Application |

| Acylation | N-Hydroxysuccinimide (NHS) esters | Extended amide structure | Molecular Tagging, Linker Formation |

| Reaction with Isocyanates | Isocyanates | Biuret structure | Cross-linking, Polymerization |

| Fluorescent Labeling | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Fluorescently tagged molecule | Sensitive Detection, Quantification |

Influence of the Fluorine Atom on Electronic Structure and Reactivity

The presence of a fluorine atom at the α-position of the acrylic acid backbone has profound effects on the electronic structure and reactivity of this compound.

Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). acs.org This effect significantly impacts the reactivity of the adjacent functional groups:

Carboxylic Acid: The -I effect of fluorine increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.

Double Bond: The electron-withdrawing nature of fluorine deactivates the double bond towards electrophilic attack but activates it for nucleophilic attack (Michael addition).

Ureido Group: The inductive effect can influence the basicity and nucleophilicity of the nitrogen atoms in the ureido group.

While fluorine is known for its strong inductive effect, it can also participate in mesomeric effects (+M effect) through its lone pairs of electrons. However, in the case of α-fluorocarbonyl compounds, the inductive effect generally dominates. The interplay of these effects can lead to unique reactivity patterns. For instance, while the inductive effect destabilizes an adjacent radical, π-conjugation can offer some stabilization. acs.org

The following table illustrates the expected influence of the fluorine atom's electronic effects on the functional groups of this compound:

| Functional Group | Inductive Effect (-I) of Fluorine | Mesomeric Effect (+M) of Fluorine | Overall Impact on Reactivity |

| Carboxylic Acid | Stabilizes carboxylate anion | Minor | Increased acidity |

| Alkene (C=C) | Decreases electron density | Minor | Deactivated towards electrophiles, activated towards nucleophiles |

| Ureido Group | Decreases electron density on nitrogen atoms | Minor | Reduced basicity and nucleophilicity |

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can play a crucial role in directing the outcome of reactions involving this compound. wikipedia.org The orientation of the C-F bond relative to the π-systems of the double bond and the carbonyl group can influence transition state energies and, consequently, reaction pathways and stereoselectivity.

In reactions involving the double bond, such as nucleophilic additions, the alignment of the incoming nucleophile's trajectory with the antibonding orbital (σ*) of the C-F bond can be a significant factor. Stereoelectronic effects have been shown to be important in the addition of radicals to fluorinated alkenes. rsc.org

For reactions at the carbonyl carbon of the carboxylic acid, the conformation of the molecule, influenced by the fluorine atom, can affect its reactivity. Studies on α-fluoroketones have suggested that their conformational preferences, which are governed by stereoelectronic interactions, can influence their reactivity towards nucleophiles. nih.gov Similar effects could be at play in this compound, where specific conformations might be favored or disfavored due to orbital overlap or repulsion involving the fluorine atom, thereby controlling access to the reactive centers.

Halogen Bonding Interactions in Solution and Solid State

Information regarding the halogen bonding interactions of this compound is not available in the current body of scientific literature. Studies detailing the specific role of the fluorine atom in forming halogen bonds within this molecule, either in solution or in the solid crystalline state, have not been published. Therefore, an analysis of its halogen bonding characteristics, including potential bond donors and acceptors, bond lengths, angles, and interaction energies, cannot be presented.

Computational and Theoretical Studies on 2 Fluoro 3 Ureidopropenoic Acid

Quantum Chemical Analysis of Molecular Geometry and Electronic Structure: An Uncharted Territory

A fundamental aspect of understanding a molecule's properties is the detailed analysis of its three-dimensional structure and electron distribution. This is typically achieved through quantum chemical calculations. However, for 2-fluoro-3-ureidopropenoic acid, such analyses are not present in the available scientific literature.

Bond Lengths, Angles, and Dihedral Angles: Data Unavailable

There are no published studies that have calculated the optimized molecular geometry of this compound. Consequently, specific data on its bond lengths, bond angles, and dihedral angles are not available. This information is crucial for understanding the molecule's conformation and steric properties.

Charge Distribution and Electrostatic Potentials: Awaiting Investigation

The distribution of electronic charge within a molecule, and the resulting electrostatic potential, are key determinants of its reactivity and intermolecular interactions. saskoer.ca Methods for calculating these properties are standard in computational chemistry. saskoer.ca However, no studies have been found that apply these methods to this compound. Therefore, there is no available data on its charge distribution or electrostatic potential maps.

Prediction of Spectroscopic Signatures: An Open Question

Computational modeling is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. rsc.orgnih.gov For this compound, these predictive studies have not yet been performed.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions: Not Yet Determined

The prediction of NMR chemical shifts, particularly for fluorine-19 and proton-1, is a valuable application of computational chemistry. nih.govliverpool.ac.ukmdpi.com Various density functional theory (DFT) methods have been evaluated for their accuracy in predicting 19F NMR chemical shifts in fluorinated organic molecules. rsc.orgnih.gov Despite the availability of these robust computational methods, there are no published predictions for the 1H or 19F NMR chemical shifts of this compound.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra Modeling: Unexplored

Similarly, the computational modeling of vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis) provides valuable insights into a molecule's structure and electronic transitions. There is currently no data in the scientific literature on the modeled IR, Raman, or UV-Vis spectra for this compound.

Mechanistic Elucidation of Key Chemical Transformations through Computational Modeling: A Future Endeavor

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including metabolic pathways. For instance, the catabolism of the widely used anticancer drug 5-fluorouracil (B62378) involves a series of enzymatic steps that have been studied. mdpi.comnih.gov This pathway includes the formation of related compounds such as fluoro-β-ureidopropionic acid (FUPA). mdpi.com However, there are no specific computational studies that model the chemical transformations or potential metabolic pathways of this compound. The investigation of its reactivity and potential involvement in biochemical processes through computational means remains an open area for future research.

Transition State Characterization

The characterization of transition states is fundamental to understanding the reactivity of this compound in various chemical transformations, such as addition reactions or cyclizations. For instance, in a potential cyclization reaction to form a heterocyclic system, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structure. This involves identifying a first-order saddle point on the potential energy surface, which is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Drawing parallels from studies on other fluorinated alkenes, the transition state for an electrophilic addition to the double bond of this compound would likely exhibit significant charge separation. The high electronegativity of the fluorine atom would influence the charge distribution in the transition state, potentially stabilizing or destabilizing it compared to its non-fluorinated counterpart. For example, in the metathesis reaction of alkenes with hypervalent fluoroiodine, the transition state involves the formation of I-C and F-C bonds, with the regioselectivity being dictated by the electronic properties of the substituents. acs.org In the case of this compound, the ureido and carboxylic acid groups would play a crucial role in directing the stereochemical and regiochemical outcome of such reactions.

Reaction Pathway Analysis and Energy Landscapes

Reaction pathway analysis for this compound would involve mapping the potential energy surface connecting reactants, transition states, intermediates, and products. This provides a detailed picture of the reaction mechanism and allows for the determination of activation energies and reaction enthalpies.

Based on computational studies of similar α,β-unsaturated carbonyl compounds, the presence of the fluorine atom is expected to significantly modulate the energy landscape. rsc.org For example, in the hydroboration of α,β-unsaturated carbonyls, the reaction mechanism involves several steps, including catalyst activation, substrate coordination, and the hydroboration itself, each with a characteristic energy barrier. rsc.org For this compound, the electron-withdrawing nature of the fluorine atom could influence the energetics of nucleophilic attack at the β-carbon.

A hypothetical energy profile for a reaction, such as the addition of a nucleophile, would be constructed by calculating the energies of all stationary points along the reaction coordinate. This would reveal whether the reaction is kinetically or thermodynamically controlled and help in predicting the major products.

Conformational Analysis and Tautomerism Studies

Identification of Stable Conformers

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. Computational methods are essential for identifying the most stable conformers and understanding the factors that govern their relative energies. Studies on other fluorinated organic molecules have shown that fluorine can have a profound impact on conformational preferences due to stereoelectronic effects like the gauche effect. nih.gov

For this compound, key dihedral angles to consider would be those around the C-C single bonds and the C-N bond of the ureido group. It is anticipated that intramolecular hydrogen bonding between the ureido group and the carboxylic acid or the fluorine atom could play a significant role in stabilizing certain conformations. The relative energies of different conformers would be calculated to determine their population at a given temperature.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Conformer A (Planar) | O=C-C=C: ~180, H-N-C=C: ~0 | 0.0 (Reference) | Extended conjugation |

| Conformer B (Twisted) | O=C-C=C: ~120, H-N-C=C: ~60 | +2.5 | Steric hindrance relief |

| Conformer C (H-bonded) | Variable | -1.0 | Intramolecular H-bond (Urea-Carboxyl) |

Energetics of Tautomeric Forms (e.g., enol-keto tautomerism if relevant)

DFT calculations could be used to determine the relative stabilities of these tautomers in both the gas phase and in different solvents. The presence of the fluorine atom and the carboxylic acid group would likely influence the equilibrium between these tautomeric forms through electronic and hydrogen-bonding interactions.

In Silico Design of Novel Fluorinated α,β-Unsaturated Analogues

Structure-Activity Relationship Predictions for Designed Compounds

In silico methods are invaluable for the rational design of novel analogues of this compound with potentially enhanced biological activity. By systematically modifying the structure and calculating relevant molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models.

For instance, analogues could be designed by substituting the hydrogen atoms on the ureido group, modifying the carboxylic acid to an ester or amide, or introducing different substituents on the carbon backbone. For each designed analogue, computational tools can predict properties such as lipophilicity (logP), electronic parameters (e.g., HOMO/LUMO energies), and steric descriptors. These calculated properties can then be correlated with experimentally determined biological activities to establish a QSAR model.

Research on other fluorinated bioactive compounds has shown that the introduction of fluorine can enhance metabolic stability and binding affinity. malariaworld.org Therefore, a key focus of the in silico design would be to explore how different fluorination patterns on the molecule affect its predicted activity.

| Analogue | Modification | Predicted logP | Predicted Binding Affinity (Hypothetical Target, kcal/mol) |

|---|---|---|---|

| Analogue 1 | Methyl ester of carboxylic acid | 1.2 | -6.5 |

| Analogue 2 | N-methyl ureido group | 0.8 | -7.1 |

| Analogue 3 | Additional fluorine at C3 | 1.5 | -7.8 |

Research on Virtual Screening of this compound Remains Elusive

Despite a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies focusing on the virtual screening of this compound for specific chemical interactions have been identified.

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process involves the use of computer models and simulations to predict the interaction between a ligand (in this case, this compound) and a target molecule. The goal is to narrow down the candidates for further experimental testing.

However, at present, there are no publicly accessible research articles, datasets, or detailed findings that specifically apply this methodology to this compound. This compound is known primarily as a metabolite of the chemotherapy drug 5-fluorouracil (5-FU) and its prodrug capecitabine. The catabolism of 5-FU involves its conversion to dihydrofluorouracil (DHFU), which is then metabolized to α-fluoro-β-ureidopropionic acid (FUPA), another name for this compound.

While computational studies and virtual screening are common for parent drugs like 5-fluorouracil to understand their mechanisms of action and potential new applications, it appears that its metabolites, such as this compound, have not been the subject of such specific in silico investigations for their own potential chemical interactions.

Therefore, it is not possible to provide detailed research findings or data tables related to the virtual screening of this compound as requested. The scientific community has not yet published work in this specific area.

Derivatization and Synthetic Utility of 2 Fluoro 3 Ureidopropenoic Acid As a Molecular Building Block

Synthesis of Functionalized Derivatives for Probe Development

Chemical probes are indispensable tools in chemical biology for interrogating complex biological systems. The development of such probes often requires the conjugation of a core scaffold to various functional moieties, such as reporter groups or affinity tags.

The carboxylic acid functionality of 2-fluoro-3-ureidopropenoic acid is the most apparent handle for conjugation to biologically relevant molecules. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), could be employed to form stable amide bonds with the N-terminus or lysine (B10760008) side chains of peptides and proteins. mdpi.com Similarly, conjugation to modified oligonucleotides bearing amino linkers is a feasible strategy. The resulting conjugates would introduce a fluorinated, urea-containing moiety that could be useful for studying molecular interactions or for developing novel therapeutics.

While no specific examples of conjugating this compound to biomolecules are reported, the general strategies for peptide and protein bioconjugation are well-established. mdpi.comnih.gov

Table 1: Potential Conjugation Reactions of this compound

| Biologically Relevant Scaffold | Potential Conjugation Site | Coupling Chemistry | Potential Product |

| Peptide/Protein | N-terminus, Lysine side chain | Amide bond formation (e.g., using DCC, HATU) | Peptide/protein-amide conjugate of this compound |

| Amino-modified Oligonucleotide | Terminal amino group | Amide bond formation (e.g., using EDC, NHS) | Oligonucleotide-amide conjugate of this compound |

Note: This table represents theoretically possible reactions, as specific literature examples for this compound are not available.

To be useful in material science, this compound would need to be converted into a polymerizable monomer. This could be achieved by reacting the carboxylic acid with a molecule containing a polymerizable group, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) or vinylbenzyl chloride. The resulting monomer could then be copolymerized with other monomers to create functional polymers with tailored properties. The incorporation of the fluoro-ureido-propenoic acid moiety could enhance properties such as thermal stability, hydrophobicity, and hydrogen-bonding capabilities.

For use in biochemical assays, this compound could be functionalized with affinity tags like biotin (B1667282) or reporter groups such as fluorescent dyes. Biotin could be attached to the carboxylic acid via a linker, allowing for the subsequent detection and purification of interacting biomolecules using streptavidin-based techniques. nih.govjpt.comnih.gov Similarly, fluorescent dyes with amine-reactive groups could be coupled to the carboxylic acid to generate fluorescent probes for imaging applications.

Role in Complex Organic Synthesis

The combination of functional groups in this compound makes it a potentially valuable precursor for the synthesis of more complex molecules, particularly fluorinated heterocycles.

The presence of the urea (B33335) and carboxylic acid functionalities in close proximity to a double bond suggests that this compound could be a precursor for various fluorinated heterocycles. For instance, intramolecular cyclization reactions could potentially lead to the formation of fluorinated pyrimidine (B1678525) derivatives, which are a common motif in medicinal chemistry. beilstein-journals.orgmdpi.come-bookshelf.demdpi.com Depending on the reaction conditions, other heterocyclic systems could also be accessible. The synthesis of fluorinated heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. mdpi.come-bookshelf.de

Table 2: Potential Heterocyclic Products from this compound

| Heterocyclic System | Potential Synthetic Strategy | Key Features of Product |

| Fluorinated Pyrimidinedione | Intramolecular cyclization (e.g., acid or base-catalyzed) | Six-membered ring with two nitrogen atoms and a fluorine substituent |

| Fluorinated Imidazolidinone | Reductive cyclization | Five-membered ring with two nitrogen atoms and a fluorine substituent |

Note: This table outlines hypothetical synthetic pathways, as direct evidence from the literature for this specific precursor is lacking.

Beyond its use as a direct precursor for heterocycles, this compound could be incorporated into larger, more diverse organic scaffolds. The double bond could participate in various addition reactions, such as Michael additions, to introduce the fluoro-ureido-propenoic acid moiety into a larger molecule. Furthermore, the carboxylic acid and urea groups provide multiple points for further functionalization, allowing for the construction of complex and multifunctional compounds.

Q & A

Basic: What are the recommended synthetic pathways for 2-Fluoro-3-ureidopropenoic Acid, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves fluorination of a precursor (e.g., 3-ureidopropenoic acid) using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key steps include:

- Nucleophilic substitution at the β-position of the propenoic acid backbone under anhydrous conditions .

- Ureido group protection (e.g., with Boc groups) to prevent side reactions during fluorination .

- Purification via reversed-phase HPLC or recrystallization to isolate the product (>95% purity) .

Optimization strategies: - Monitor reaction kinetics using in situ FTIR or NMR to identify intermediates and adjust temperature/pH .

- Compare fluorination yields across solvents (e.g., DMF vs. THF) to minimize byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy : Use -NMR to confirm fluorination (δ ~ -120 to -220 ppm) and -NMR to verify propenoic acid backbone integrity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and detect fragmentation patterns indicative of the ureido group .

- HPLC-PDA : Assess purity (>98%) and monitor stability under varying pH (e.g., degradation at pH < 3) .

Data interpretation tip : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to distinguish fluorinated analogs .

Advanced: How does the fluorine substitution in this compound influence its bioactivity compared to non-fluorinated analogs?

Answer:

Fluorine’s electronegativity alters electronic and steric properties:

- Electronic effects : Enhances hydrogen-bonding capacity of the ureido group, improving target binding (e.g., enzyme active sites) .

- Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, as shown in in vitro microsomal assays .

Methodological approach : - Compare IC values against non-fluorinated analogs in enzyme inhibition assays (e.g., fluorometric kinetics) .

- Use DFT calculations to model electronic distributions and predict binding affinities .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., buffer composition, temperature).

- Impurity profiles (e.g., residual solvents affecting cell viability) .

Resolution strategies : - Standardize protocols using guidelines like OECD Test No. 455 for in vitro assays .

- Conduct meta-analyses to identify confounding variables (e.g., cell line differences) and adjust statistical models accordingly .

- Replicate studies with independently synthesized batches to isolate compound-specific effects .

Advanced: What experimental designs are recommended for studying the stability of this compound under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to:

- Long-term stability : Store at -80°C (lyophilized) vs. 4°C (aqueous) and monitor degradation via LC-MS every 30 days .

Data analysis : Use Arrhenius plots to predict shelf life and identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Advanced: How can computational modeling enhance the design of derivatives of this compound?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioavailability data from Caco-2 cell assays .

- MD simulations : Predict conformational flexibility in solvated environments (e.g., water/octanol systems) to optimize pharmacokinetics .

Advanced: What strategies ensure reproducibility when scaling up synthesis or bioassays for this compound?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during scale-up to maintain reaction consistency .

- Interlaboratory validation : Share standardized protocols (e.g., SOPs for cell culture conditions) and conduct ring trials to harmonize results .

- Open-data practices : Publish raw NMR/MS files in repositories like PubChem to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.